

What are the fundamental properties of vinyl triflates?

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An In-depth Technical Guide to the Fundamental Properties of Vinyl Triflates

Introduction

Vinyl trifluoromethanesulfonates, commonly known as **vinyl triflates**, are a class of organic compounds that have become indispensable reagents and intermediates in modern organic synthesis. Their prominence stems from the trifluoromethanesulfonate (triflate or OTf) group, which is one of the most effective leaving groups known.[1] This property renders the vinylic carbon highly susceptible to a wide array of transformations, making **vinyl triflates** versatile precursors for constructing complex molecular architectures.

They are frequently employed as stable and reactive alternatives to vinyl halides in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control over regio- and stereochemistry.[1] Their utility extends to elimination reactions for alkyne synthesis, nucleophilic additions, and radical reactions, positioning them as critical building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] This guide provides a comprehensive overview of their core properties, synthesis, and reactivity for professionals in research and drug development.

Core Physicochemical and Structural Properties

The reactivity of **vinyl triflate**s is a direct consequence of their electronic and structural characteristics. The molecule consists of a vinyl group (C=C) bonded to an oxygen atom, which



is in turn attached to a trifluoromethanesulfonyl group (-SO₂CF₃). The strong electron-withdrawing nature of the CF₃ group, transmitted through the sulfonyl linkage, makes the triflate anion (CF₃SO₃⁻) exceptionally stable and therefore an excellent leaving group.[2] This facilitates the cleavage of the C-O bond in many reactions.

Physical and Computed Properties

Quantitative data for the parent compound, ethenyl trifluoromethanesulfonate, provides a baseline for understanding this class of molecules.

Property	Value	Source
Molecular Formula	C ₃ H ₃ F ₃ O ₃ S	[3]
Molecular Weight	176.12 g/mol	[1][3]
IUPAC Name	ethenyl trifluoromethanesulfonate	[3]
CAS Number	53547-61-8	[1][3]
InChIKey	VDDXQSUSMHZCLS- UHFFFAOYSA-N	[3]
Canonical SMILES	C=COS(=O)(=O)C(F)(F)F	[3]
XLogP3	1.6	[3]
Topological Polar Surface Area	51.8 Ų	[3]

Spectroscopic Characteristics

The structural features of **vinyl triflate**s give rise to characteristic signals in various spectroscopic analyses.

• ¹H NMR: Protons on the vinyl group typically appear in the δ 5.0-7.5 ppm range, with their chemical shifts and coupling constants being indicative of the substitution pattern on the double bond.



- ¹³C NMR: The vinylic carbons resonate in the olefinic region of the spectrum. The carbon atom directly attached to the triflate oxygen is significantly influenced by its electronegativity. The trifluoromethyl carbon appears as a quartet due to coupling with the three fluorine atoms, typically around δ 118 ppm with a large J-coupling constant (J ≈ 317-320 Hz).[4]
- 19F NMR: A singlet corresponding to the -CF3 group is a hallmark of **vinyl triflates**.
- IR Spectroscopy: Characteristic absorption bands include those for the C=C stretch (approx. 1670 cm⁻¹) and strong, distinct stretches for the S=O bonds of the sulfonate group (approx. 1416 and 1140 cm⁻¹).[4]

Representative Spectroscopic Data

The following table summarizes spectroscopic data for a representative **vinyl triflate**, 1-phenyl-1-cyclohexen-2-yl trifluoromethanesulfonate.

Nucleus	Chemical Shift (δ, ppm) or Wavenumber (cm ⁻¹)	Key Features & Notes
¹ H NMR	7.32–7.11 (5H, m), 5.09 (1H, d), 4.90 (1H, dt), 2.64 (2H, m), 2.36 (2H, t), 1.79–1.55 (4H, m)	Data corresponds to a substituted vinyl triflate, showcasing typical regions for aromatic and vinylic protons.[4]
¹³ C NMR	156.7, 142.2, 128.4, 128.3, 125.7, 118.6 (q, J=317 Hz), 104.2, 35.4, 34.9, 30.3, 26.0	The quartet at 118.6 ppm is characteristic of the CF₃ carbon.[4]
IR (CHCl₃)	1671 (C=C), 1416 (S=O), 1142 (S=O) cm ⁻¹	Strong absorptions for the sulfonyl group are prominent. [4]

Synthesis of Vinyl Triflates

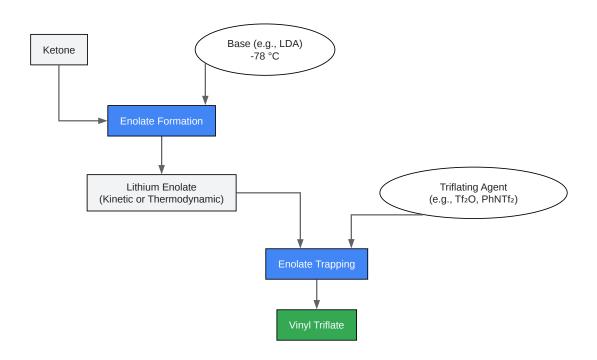
Vinyl triflates are accessible through several reliable synthetic routes, most commonly from carbonyl compounds or alkynes.

From Ketones and other Carbonyl Compounds



The most prevalent method for synthesizing **vinyl triflate**s involves the trapping of an enolate with a triflating agent.[1] Unsymmetrical ketones can yield regioisomeric **vinyl triflate**s. The formation of the less substituted (kinetic) enolate is typically favored by using bulky, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C).[1] The more substituted (thermodynamic) enolate can be favored by using weaker bases and higher temperatures.

Common triflating agents include triflic anhydride (Tf₂O), N-phenyltriflimide (PhNTf₂), and N-(5-chloro-2-pyridyl)triflimide (Comins' reagent).[1]



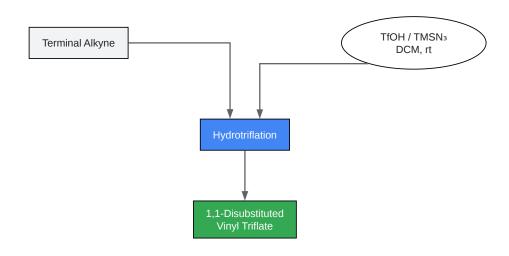
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Figure 1. General workflow for synthesizing **vinyl triflate**s from ketones.

From Alkynes



Vinyl triflates can also be prepared via the hydrotriflation of terminal alkynes.[5] This method involves the addition of triflic acid (TfOH) across the triple bond. A notable protocol uses a combination of TfOH and trimethylsilyl azide (TMSN₃) to achieve chemoselective conversion of terminal alkynes to 1,1-disubstituted **vinyl triflate**s, leaving internal alkynes unreacted.[5] Other methods employ zinc(II) triflate as a catalyst.[1]



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Figure 2. Synthesis of vinyl triflates via alkyne hydrotriflation.

Reactivity and Applications in Synthesis

The high reactivity of the C-OTf bond makes **vinyl triflate**s exceptionally useful substrates in a variety of powerful synthetic transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This is the most significant area of application for **vinyl triflates**. They serve as excellent electrophilic partners in reactions that form new C-C and C-heteroatom bonds. Their reactivity in oxidative addition to low-valent metal centers, such as Pd(0) or Ni(0), is a key step that initiates the catalytic cycle.[1] The reactivity order for oxidative addition to Pd(0) is generally vinyl-OTf > vinyl-Br.[6]

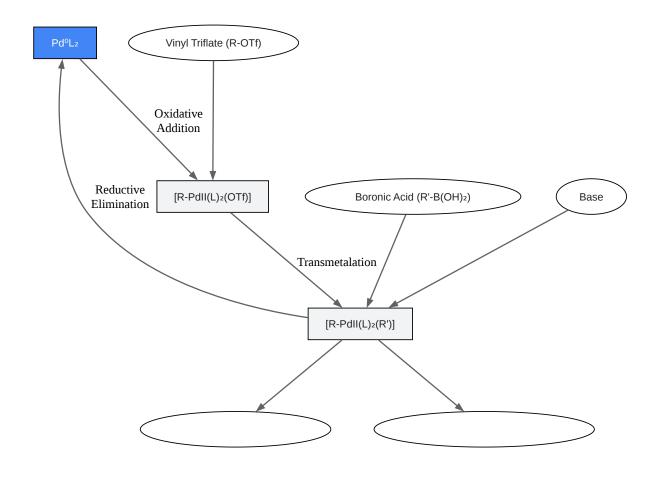






- Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form substituted alkenes and conjugated systems.[1]
- Heck Reaction: Coupling with alkenes to yield dienes and other unsaturated products.
 Recent variations include deoxygenative Heck reactions that proceed via a cine-substitution pathway.[1][7]
- Stille Coupling: Reaction with organostannanes.[8]
- Sonogashira Coupling: Coupling with terminal alkynes to produce enynes.
- Buchwald-Hartwig Amination: Formation of enamines by coupling with amines.
- Cross-Electrophile Coupling: Nickel-catalyzed reactions that couple **vinyl triflate**s with other electrophiles, such as vinyl chlorosilanes.[9]





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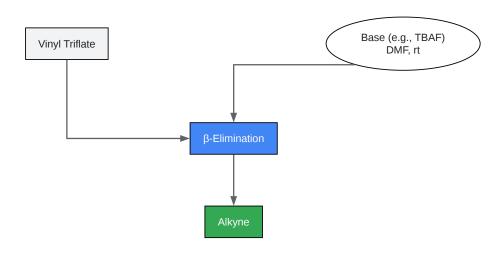
Figure 3. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Elimination Reactions

Vinyl triflates can undergo elimination of triflic acid to furnish alkynes. This transformation can be achieved using strong bases, but milder conditions have also been developed. For instance,



tetrabutylammonium fluoride (TBAF) can serve as a mild base to promote the elimination at room temperature, offering a practical alternative that avoids harsh conditions.[4][10]



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Figure 4. Elimination pathway from vinyl triflates to alkynes.

Radical Reactions

While less common than their use in ionic pathways, **vinyl triflate**s can also participate in radical reactions. They can act as radical acceptors, for instance, in radical trifluoromethylation reactions where a CF₃ radical adds to the double bond.[2][11] They can also serve as both a radical acceptor and a trifluoromethyl radical source in certain systems.[2]

Key Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and application of **vinyl triflate**s.

Protocol 1: Synthesis of a Vinyl Triflate from a Ketone (Kinetic Control)



This protocol describes the formation of the less substituted **vinyl triflate** from an unsymmetrical ketone using LDA and N-phenyltriflimide (PhNTf₂).

- Materials and Equipment:
 - Anhydrous tetrahydrofuran (THF)
 - Diisopropylamine
 - n-Butyllithium (n-BuLi) in hexanes
 - Ketone starting material
 - N-phenyltriflimide (PhNTf₂)
 - Argon or nitrogen inert atmosphere setup
 - o Dry glassware, syringes, and magnetic stirrer
 - Low-temperature bath (-78 °C, dry ice/acetone)

• Procedure:

- Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
- In the flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.
- Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
- Add a solution of N-phenyltriflimide (1.1 equivalents) in anhydrous THF dropwise. The reaction is often rapid.



- Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
- Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
- Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure vinyl triflate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Vinyl Triflate

This protocol outlines a typical palladium-catalyzed coupling of a **vinyl triflate** with an arylboronic acid.

- Materials and Equipment:
 - Vinyl triflate
 - Arylboronic acid
 - Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
 - Base (e.g., K₂CO₃, CS₂CO₃, or Na₂CO₃)
 - Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
 - Argon or nitrogen inert atmosphere setup
 - Schlenk flask or sealed tube
- Procedure:



- To a Schlenk flask, add the **vinyl triflate** (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (2-5 mol%), and base (2.0-3.0 equivalents).
- Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
- Add the degassed, anhydrous solvent via syringe.
- Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
- Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the layers and extract the aqueous layer with the organic solvent (2x).
- o Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the residue by flash column chromatography to obtain the desired coupled product.

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